tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate
Description
tert-Butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrole and pyridine ring system. The tert-butyl ester group at the 6-position serves as a protective moiety for carboxylic acid intermediates, enhancing stability during synthetic processes. Key physicochemical properties include:
The compound’s structure comprises a partially saturated pyrrolo[2,3-c]pyridine core, enabling versatility in medicinal chemistry. Its applications span drug discovery, particularly as a precursor for kinase inhibitors or pro-apoptotic agents targeting cancer pathways .
Properties
CAS No. |
1393570-64-3 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate has been investigated for its pharmacological properties. Several studies have reported its efficacy against various diseases:
- Antimicrobial Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of Mycobacterium tuberculosis and other pathogens by targeting specific enzymes involved in bacterial metabolism .
- Anti-cancer Properties : Pyrrolopyridine derivatives have also been explored for their anti-cancer potential. They may function as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. For example, some compounds have demonstrated the ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Neuropharmacology
The compound's structural features suggest potential neuropharmacological applications:
- Cognitive Enhancers : Certain pyrrolidine and pyrrole derivatives have been studied for their ability to enhance cognitive function and memory retention in animal models. This suggests that this compound could be further developed as a cognitive enhancer or neuroprotective agent .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules:
- Building Block for Drug Development : Its unique structure allows it to be utilized as a building block in the synthesis of novel pharmaceuticals. Researchers are actively exploring its derivatives to create compounds with enhanced biological activity and specificity against targeted diseases .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Study on Antimycobacterial Activity : A study conducted by Liu et al. synthesized various pyrrole derivatives and assessed their activity against M. tuberculosis. The results indicated that certain compounds showed promising inhibitory effects on essential bacterial enzymes .
- Research on Cancer Cell Lines : In vitro studies demonstrated that pyrrolopyridine derivatives could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the compound's potential as a lead structure for anticancer drug development .
Data Table
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of M. tuberculosis growth |
| Neuropharmacology | Cognitive enhancement | Improvement in memory retention in models |
| Synthetic Chemistry | Drug development | Intermediate for synthesizing novel drugs |
Comparison with Similar Compounds
tert-Butyl 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- Molecular formula : C₁₂H₁₅ClN₂O₂
- CAS : 494767-22-5
- Key difference : Replacement of the pyridine ring with a pyrimidine, introducing a chlorine substituent.
- The chlorine atom increases electrophilicity, facilitating nucleophilic substitution reactions .
tert-Butyl 3-Bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
- Molecular formula : C₁₂H₁₅BrN₂O₂
- CAS : 1393546-06-9
- Key difference : Bromine substituent at the 3-position and a reversed pyrrole-pyridine fusion (pyrrolo[3,4-b]pyridine vs. [2,3-c]).
- Significance : Bromine serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the scaffold .
Substituent Variations
tert-Butyl 3-Iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
tert-Butyl 4,7-Dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate
- Molecular formula: C₁₂H₁₇NO₃
- CAS : 179060-28-7
- Key difference : Replacement of pyrrole with furan.
Saturation and Conformational Flexibility
tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
- Molecular formula : C₁₁H₂₀N₂O₂
- CAS : 885270-86-0
- Key difference : Full saturation of the bicyclic system.
- Significance : Saturation reduces aromaticity, increasing conformational flexibility and bioavailability .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the key steps in synthesizing tert-butyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-6-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves cyclization of pyrrolidine precursors followed by esterification with tert-butyl chloroformate. For example:
Precursor Preparation : Start with a pyrrolo[2,3-c]pyridine scaffold (e.g., 1H-pyrrolo[2,3-c]pyridine) and introduce functional groups via bromination or alkylation .
Esterification : React with tert-butyl chloroformate in the presence of a base like triethylamine in dichloromethane at 0–25°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Optimization Tips :
- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate esterification.
- Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of tert-butyl chloroformate).
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy :
- ¹H NMR : Look for tert-butyl protons (δ 1.3–1.5 ppm, singlet) and pyrrolidine/pyridine protons (δ 3.0–4.5 ppm) .
- ¹³C NMR : Confirm the carbonyl group (δ 165–170 ppm) and tert-butyl carbons (δ 27–30 ppm).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₉N₂O₂⁺).
- HPLC : Assess purity (>97%) using a C18 column (acetonitrile/water mobile phase) .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
Methodological Answer:
- Solubility :
- Polar solvents : Highly soluble in DMSO, DMF, and dichloromethane.
- Aqueous buffers : Poor solubility (use co-solvents like 10% DMSO in PBS).
- Stability :
- pH Sensitivity : Stable at pH 6–8; hydrolyzes in strongly acidic/basic conditions.
- Storage : Store at –20°C under inert gas (argon) to prevent ester hydrolysis .
Advanced Research Questions
Q. How does this compound interact with biological targets like kinases, and what assays validate this?
Methodological Answer: This compound’s bicyclic structure mimics ATP-binding pockets in kinases. Key steps:
Kinase Inhibition Assays :
- Use a fluorescence-based ADP-Glo™ assay with CDK2 (IC₅₀ values typically <1 µM) .
- Compare inhibition against positive controls (e.g., roscovitine).
Molecular Docking :
- Perform in silico docking (AutoDock Vina) to identify hydrogen bonds with kinase active sites (e.g., Lys33 in CDK2) .
Data Contradiction Analysis :
If IC₅₀ values vary between assays, check assay conditions (e.g., ATP concentration, buffer pH) and confirm compound stability during incubation.
Q. What strategies resolve synthetic challenges, such as low yields in esterification or side-product formation?
Methodological Answer:
- Low Yield :
- Activation : Use HOBt (hydroxybenzotriazole) to activate the carboxylate intermediate.
- Temperature Control : Maintain 0°C during esterification to suppress side reactions .
- Side Products :
- Byproduct Identification : Use LC-MS to detect tert-butyl-deprotected species (e.g., free carboxylic acid).
- Mitigation : Add molecular sieves to absorb water and prevent hydrolysis .
Q. Optimized Reaction Table :
| Parameter | Original Condition | Optimized Condition |
|---|---|---|
| Solvent | Dichloromethane | Anhydrous DMF |
| Catalyst | None | 0.1 eq DMAP |
| Yield | 55% | 82% |
Q. How can computational methods predict the compound’s reactivity in downstream derivatization?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to model electron density maps and identify nucleophilic/electrophilic sites (e.g., C-3 position for Suzuki coupling) .
- Reactivity Prediction :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO gaps to predict susceptibility to electrophilic attack.
- pKa Estimation : Tools like MarvinSketch estimate the pyrrolidine nitrogen’s basicity (pKa ~8.5), guiding pH-dependent reactions .
Q. How should researchers handle contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across cell lines)?
Methodological Answer:
- Root Cause Analysis :
- Cell Line Variability : Check expression levels of target kinases (e.g., CDK2) via Western blot.
- Compound Stability : Validate compound integrity in cell culture media (e.g., LC-MS post-incubation).
- Experimental Redesign :
- Use isogenic cell lines to control for genetic background.
- Include a proteasome inhibitor (e.g., MG132) to rule out degradation artifacts .
Q. What are the best practices for designing SAR (Structure-Activity Relationship) studies on this scaffold?
Methodological Answer:
- Core Modifications :
- Ester Replacement : Substitute tert-butyl with methyl or benzyl groups to assess steric effects.
- Ring Functionalization : Introduce halogens (Br, Cl) at C-2/C-5 to probe electronic effects .
- Assay Design :
- Test derivatives against a kinase panel (e.g., CDK2, CDK4, Aurora A) to map selectivity.
- Correlate activity with computational descriptors (e.g., LogP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
